molecular formula C4HF6IO3 B14411017 Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid CAS No. 81233-12-7

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid

Cat. No.: B14411017
CAS No.: 81233-12-7
M. Wt: 337.94 g/mol
InChI Key: DUFNTKQEWOKPMN-UHFFFAOYSA-N
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Description

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is a fluorinated organic compound with the molecular formula C4HF6IO3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with iodine and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI), silver nitrate (AgNO3)

Major Products Formed

Scientific Research Applications

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions with hydrophobic pockets .

Comparison with Similar Compounds

Similar Compounds

  • Difluoro(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetic acid
  • Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
  • Perfluoro-3,6,9-trioxatridecanoic acid

Uniqueness

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

CAS No.

81233-12-7

Molecular Formula

C4HF6IO3

Molecular Weight

337.94 g/mol

IUPAC Name

2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid

InChI

InChI=1S/C4HF6IO3/c5-2(6,1(12)13)14-4(9,10)3(7,8)11/h(H,12,13)

InChI Key

DUFNTKQEWOKPMN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)O

Origin of Product

United States

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